molecular formula C15H10F2N2 B11861804 4-Quinolinamine, 6-fluoro-2-(2-fluorophenyl)- CAS No. 189877-87-0

4-Quinolinamine, 6-fluoro-2-(2-fluorophenyl)-

Cat. No.: B11861804
CAS No.: 189877-87-0
M. Wt: 256.25 g/mol
InChI Key: CRSIMZKQQZEMBT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

6-fluoro-2-(2-fluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.

Scientific Research Applications

6-fluoro-2-(2-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives exhibit antimicrobial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential as an antimalarial, antimicrobial, and anticancer agent.

    Industry: It is used in the production of dyes, catalysts, and materials .

Mechanism of Action

The mechanism of action of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA synthesis, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

6-fluoro-2-(2-fluorophenyl)quinolin-4-amine can be compared with other quinoline derivatives such as:

Properties

CAS No.

189877-87-0

Molecular Formula

C15H10F2N2

Molecular Weight

256.25 g/mol

IUPAC Name

6-fluoro-2-(2-fluorophenyl)quinolin-4-amine

InChI

InChI=1S/C15H10F2N2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H,(H2,18,19)

InChI Key

CRSIMZKQQZEMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N)F

Origin of Product

United States

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